2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane
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Overview
Description
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane is a cycloalkane derivative characterized by its unique structure, which includes a cyclohexane ring substituted with a 1-cyclohexylethyl group and two methyl groups. This compound is part of a broader class of cycloalkanes, which are known for their stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 1-cyclohexylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexane ring, especially at the benzylic position, using reagents like sodium hydroxide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or sodium methoxide in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexane compounds depending on the nucleophile used.
Scientific Research Applications
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its stability and lipophilicity.
Industry: Utilized in the production of specialty chemicals and materials, including lubricants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane involves its interaction with various molecular targets, primarily through hydrophobic interactions. Its cyclohexane rings provide a stable framework that can interact with lipid bilayers, potentially altering membrane fluidity and permeability. This compound may also act as a hydrophobic carrier for other molecules, facilitating their transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler cycloalkane with no substituents.
1,1-Dimethylcyclohexane: A cyclohexane derivative with two methyl groups.
1-Cyclohexylethylcyclohexane: A cyclohexane derivative with a 1-cyclohexylethyl group.
Uniqueness
2-(1-Cyclohexylethyl)-1,1-dimethylcyclohexane is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both the 1-cyclohexylethyl group and the two methyl groups enhances its hydrophobicity and stability, making it particularly useful in applications requiring these characteristics.
Properties
CAS No. |
83700-06-5 |
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Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
2-(1-cyclohexylethyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C16H30/c1-13(14-9-5-4-6-10-14)15-11-7-8-12-16(15,2)3/h13-15H,4-12H2,1-3H3 |
InChI Key |
HDZWPSPKPVJEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)C2CCCCC2(C)C |
Origin of Product |
United States |
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